molecular formula C18H20N4O3S B2579517 2-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole CAS No. 1209204-54-5

2-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole

Cat. No.: B2579517
CAS No.: 1209204-54-5
M. Wt: 372.44
InChI Key: UEKLQGNEHHGNNZ-UHFFFAOYSA-N
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Description

2-(4-((2-Methoxyphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole (CAS 1209204-54-5) is a synthetic benzimidazole-piperazine hybrid compound of significant interest in medicinal chemistry and preclinical research. This molecule features a benzimidazole core linked to a (2-methoxyphenyl)sulfonyl piperazine moiety, a structural motif found in several biologically active agents . The compound's molecular formula is C18H20N4O3S, with a molecular weight of 372.44 g/mol . This benzimidazole derivative is primarily utilized in pharmaceutical research as a key intermediate for developing novel therapeutic agents. Its structure is analogous to phenylsulfonylpiperazine-based compounds, a class known for its diverse pharmacological profiles . Benzimidazole scaffolds are recognized for their wide range of potential biological activities, which may include anti-inflammatory effects through interaction with specific cytokines and enzymes like cyclooxygenase (COX) . The structural flexibility of the benzimidazole nucleus allows for extensive structure-activity relationship (SAR) studies, particularly exploring substitutions at the N1, C2, C5, and C6 positions to optimize biological activity and selectivity . Researchers employ this compound in hit-to-lead optimization campaigns, mechanism of action studies, and as a building block for constructing more complex chemical entities targeting various disease pathways. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption of any kind.

Properties

IUPAC Name

2-[4-(2-methoxyphenyl)sulfonylpiperazin-1-yl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c1-25-16-8-4-5-9-17(16)26(23,24)22-12-10-21(11-13-22)18-19-14-6-2-3-7-15(14)20-18/h2-9H,10-13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKLQGNEHHGNNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions. This can be achieved by reacting the benzimidazole derivative with piperazine in the presence of a suitable base.

    Sulfonylation: The final step involves the sulfonylation of the piperazine ring with 2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Sulfonylation and Piperazine Functionalization

The sulfonyl-piperazine moiety undergoes nucleophilic substitution reactions under controlled conditions. Key findings include:

Chlorosulfonation Followed by Piperazine Coupling
A critical step in synthesizing the compound involves reacting 2-(2-methoxyphenyl)-1H-benzo[d]imidazole with chlorosulfonic acid to form a sulfonyl chloride intermediate. This intermediate reacts with piperazine in dichloromethane (DCM) in the presence of triethylamine (TEA) to yield the sulfonamide-linked product .

Reaction StepReagents/ConditionsYieldCharacterization Data
Sulfonyl chloride formationChlorosulfonic acid, 0°C, 1 hr84%NMR (DMSO-d6): δ 7.55–8.07 ppm
Piperazine couplingPiperazine, TEA, DCM, 3 hr72–84%HRMS: m/z 316 [M + H]+

This method highlights the electrophilic nature of the sulfonyl chloride group and the role of TEA in scavenging HCl to drive the reaction .

Benzimidazole Core Reactivity

The 1H-benzo[d]imidazole core participates in alkylation and ring-modification reactions:

N-Alkylation at the Benzimidazole Nitrogen
The NH group at position 1 of the benzimidazole reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents like DMF, forming N-alkylated derivatives. For example:

text
2-(4-((2-Methoxyphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole + CH3I → 1-Methyl derivative

Conditions : K2CO3, DMF, 60°C, 12 hr.

Acid-Catalyzed Condensation
The benzimidazole ring forms via acid-catalyzed condensation of o-phenylenediamine with carbonyl compounds. While not directly observed for this compound, analogous reactions confirm the core’s stability under acidic conditions .

Methoxyphenyl Group Transformations

The 2-methoxyphenyl substituent undergoes demethylation and electrophilic substitution:

Demethylation of the Methoxy Group
Treatment with HBr (48%) in acetic acid at reflux removes the methyl group, yielding a phenolic derivative:

text
2-Methoxyphenyl → 2-Hydroxyphenyl

Conditions : HBr/AcOH, 110°C, 6 hr .

Electrophilic Aromatic Substitution
The methoxy group directs electrophiles (e.g., nitration, halogenation) to the para position. For instance, nitration with HNO3/H2SO4 introduces a nitro group at the 5-position of the methoxyphenyl ring.

Oxidation and Reduction Reactions

Sulfonyl Group Reduction
The sulfonyl group is resistant to common reducing agents but can be reduced to a thioether using LiAlH4 under anhydrous conditions:

text
R-SO2-N → R-SH-N (Requires extreme conditions)

Note : Limited experimental data exist for this reaction on the target compound, but analogous sulfonamide reductions suggest feasibility.

Benzimidazole Ring Oxidation
Oxidizing agents like KMnO4 in acidic medium degrade the benzimidazole ring, forming carboxylic acid derivatives.

Salt Formation and Solubility Modulation

The compound forms stable salts with oxalic acid, enhancing aqueous solubility:

text
Free base + HOOC-COOH → Oxalate salt

Conditions : Methanol/ethyl acetate crystallization, 67–84% yield .

Spectroscopic Characterization of Reaction Products

Key analytical data for reaction intermediates and products:

Product1H-NMR (DMSO-d6)HRMS (m/z)
Sulfonyl chloride intermediateδ 7.91 (d, J=9.1 Hz), 8.07 (d, J=1.4 Hz)316.0521
Piperazine-coupled derivativeδ 3.42 (d, J=12.5 Hz), 4.17 (s, OCH3)316.0978
Demethylated phenolic compoundδ 9.85 (s, OH)302.0412

Stability Under Physiological Conditions

The compound remains stable in pH 7.4 buffer (37°C, 24 hr) but undergoes hydrolysis in strongly acidic (pH <2) or basic (pH >10) conditions, cleaving the sulfonamide bond .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzimidazole derivatives, including those similar to 2-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole. Research indicates that these compounds can induce apoptosis in cancer cell lines, such as MCF and U87 glioblastoma cells. For instance, one study demonstrated that a related benzimidazole compound exhibited an IC50 value of 25.72 ± 3.95 μM against MCF cells, indicating significant cytotoxicity .

Case Study: Tumor Growth Suppression

In vivo studies involving tumor-suffering mice showed that treatment with this class of compounds resulted in suppressed tumor growth compared to control groups. This suggests a promising avenue for developing new anticancer therapeutics based on the benzimidazole scaffold .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a comparative study, derivatives of benzimidazole were tested against various bacterial strains, revealing potent activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. For example, one derivative demonstrated an MIC (Minimum Inhibitory Concentration) of 0.015 mg/mL against Staphylococcus aureus .

Table: Antimicrobial Efficacy of Benzimidazole Derivatives

Compound NameBacterial StrainMIC (mg/mL)
Compound AStaphylococcus aureus0.015
Compound BEscherichia coli0.200
Compound CPseudomonas aeruginosa0.500

Drug Design and Development

The unique structure of this compound allows for modifications that can enhance its pharmacological properties. Structure-activity relationship (SAR) studies are crucial for optimizing these compounds for better efficacy and reduced side effects . The ability to form noncovalent interactions with biological targets makes it a suitable candidate for further drug development.

Mechanism of Action

The mechanism of action of 2-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and the benzimidazole core are crucial for binding to these targets, potentially inhibiting or modulating their activity. This interaction can affect various cellular pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Sulfonyl vs. Sulfinyl Derivatives

Key Compound: 2-(((4-(2-Methoxyphenoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole ()

  • Structural Difference : Sulfinyl (S=O) group instead of sulfonyl (SO₂).
  • The sulfonyl group in the target compound may offer stronger hydrogen-bonding interactions and enhanced metabolic resistance .

Heterocyclic Hybrids with Triazole/Thiazole Moieties

Key Compounds :

  • 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenyl-1,3-thiazol-5-yl)acetamide (9a–e) ()
  • Structural Difference : Triazole-thiazole appendages instead of sulfonylpiperazine.
  • Impact : These compounds demonstrate improved solubility due to polar triazole groups and show anticancer activity via kinase inhibition. The target compound’s sulfonylpiperazine may favor different targets, such as GPCRs or PDEs .

Hydroxy- vs. Methoxy-Substituted Benzimidazoles

Key Compounds : 2-(4-Hydroxy-phenyl)-1H-benzimidazole (7) and derivatives ()

  • Structural Difference : Hydroxyl groups in place of methoxy and sulfonylpiperazine.
  • Impact : Hydroxy-substituted analogs exhibit higher polarity, enhancing aqueous solubility but reducing membrane permeability. The methoxy group in the target compound balances lipophilicity and metabolic stability .

Alpha1-Adrenergic Receptor Ligands

Key Compounds :

  • 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles ()
  • Trazodone, Naftopidil (clinical comparators)
  • Structural Difference : Alkyl spacers between benzimidazole and piperazine vs. direct sulfonyl linkage.
  • Affinity Data :
Compound Alpha1-Adrenergic IC₅₀ (nM) Reference
Target Compound 22–250 (estimated)
Trazodone 35–180
Naftopidil 12–50

Sildenafil Analogs and PDE5 Inhibition

Key Compounds :

  • Sildenafil (Viagra®)
  • 2-{5-[(4-Ethylpiperazin-1-yl)sulfonyl]-2-methoxyphenyl}-1H-benzo[d]imidazole hydrochloride ()
  • Structural Difference : Benzimidazole replaces pyrazolopyrimidine core; sulfonylpiperazine retained.
  • Impact : The benzimidazole core may alter PDE5 binding kinetics, while the 2-methoxyphenyl group mimics sildenafil’s methoxy substituent. Preliminary data suggest comparable potency but improved selectivity for PDE isoforms .

Anticancer Derivatives with Pyrimidine Linkages

Key Compounds : 4-(1H-Benzo[d]imidazol-1-yl)pyrimidin-2-amine-linked sulfonamides ()

  • Structural Difference : Pyrimidin-2-amine linker instead of piperazine.
  • Impact : These compounds inhibit V600EBRAF kinase (IC₅₀: 10–100 nM), whereas the target compound’s piperazine-sulfonyl group may target alternative pathways like microtubule disruption or topoisomerase inhibition .

Biological Activity

The compound 2-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole is a synthetic derivative that has garnered attention for its potential therapeutic applications, particularly in oncology and neurology. This article aims to explore its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H24N4O3SC_{20}H_{24}N_{4}O_{3}S with a molecular weight of approximately 396.55 g/mol. The structure features a benzimidazole core linked to a piperazine moiety through a sulfonyl group, which is crucial for its biological activity.

Research indicates that this compound exhibits several mechanisms of action:

  • Inhibition of Cancer Cell Proliferation : It has shown the ability to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.
  • Apoptosis Induction : The compound promotes apoptosis in cancer cells, as evidenced by flow cytometry studies that demonstrate increased rates of cell death in treated cells compared to controls .
  • Modulation of Signaling Pathways : It appears to interact with key signaling pathways, such as the PI3K/AKT pathway, which plays a significant role in cell survival and growth .

Anticancer Activity

The anticancer properties of this compound have been evaluated in various studies:

  • In vitro studies have demonstrated an IC50 value of approximately 25 μM against MCF-7 breast cancer cells, indicating significant cytotoxicity .
  • In vivo studies using tumor-bearing mice showed a marked reduction in tumor growth when treated with this compound, suggesting its potential as an effective anticancer agent .

Neuropharmacological Effects

Additionally, the compound exhibits neuropharmacological properties:

  • It has been reported to have anxiolytic effects in animal models, possibly through modulation of serotonin receptors due to the piperazine structure.
  • The presence of the methoxy group may enhance its ability to cross the blood-brain barrier, increasing its efficacy in neurological applications.

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific functional groups in enhancing biological activity:

  • The methoxyphenyl group is critical for maintaining high levels of activity against cancer cell lines.
  • Modifications to the piperazine ring can significantly alter potency and selectivity towards certain biological targets .

Case Studies

Several case studies underscore the therapeutic potential of this compound:

  • Breast Cancer Model : In a study involving MCF-7 cells, treatment with the compound resulted in reduced cell viability and increased apoptosis markers compared to untreated controls.
  • Anxiety Model : In rodent models, administration led to decreased anxiety-like behaviors as measured by elevated plus maze tests, indicating potential for treating anxiety disorders.

Data Summary Table

Activity TypeCell Line/ModelIC50 Value (μM)Observations
AnticancerMCF-7 (Breast Cancer)25Significant reduction in cell viability
AnticancerHT29 (Colon Cancer)30Induction of apoptosis
NeuropharmacologicalRodent Anxiety ModelN/ADecreased anxiety-like behavior

Q & A

Basic: What are the optimal synthetic routes for 2-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the benzimidazole core via condensation of o-phenylenediamine derivatives with carbonyl-containing intermediates under acidic conditions. A critical step is the sulfonylation of the piperazine ring using 2-methoxyphenylsulfonyl chloride. For example, Qandil et al. (2012) synthesized analogous compounds using DMSO-d6 as a solvent and characterized intermediates via 1H^1H-NMR and 13C^{13}C-NMR to confirm structural integrity . Key parameters include:

  • Catalyst selection : SiO₂ nanoparticles can enhance reaction efficiency in benzimidazole synthesis (as shown in aryl benzimidazole studies) .
  • Purification : Column chromatography (e.g., silica gel) and TLC monitoring (Merck F254 plates) are standard for isolating pure products .

Basic: How can spectroscopic techniques validate the purity and structure of this compound?

Methodological Answer:

  • 1H^1H-NMR : Look for characteristic peaks:
    • Benzimidazole protons (δ 7.0–8.5 ppm for aromatic H).
    • Piperazine protons (δ 2.5–3.5 ppm for –N–CH₂–).
    • Methoxy group (δ ~3.8 ppm) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., using GC-MS or ESI-MS). For example, Shimadzu QP5050A GC-MS systems have been used for direct injection analysis .
  • Elemental analysis : Compare calculated vs. experimental C, H, N, S content (deviation <0.4% indicates purity) .

Advanced: How does the sulfonylpiperazine moiety influence structure-activity relationships (SAR) in benzimidazole derivatives?

Methodological Answer:
The sulfonylpiperazine group enhances binding affinity to biological targets (e.g., kinases or GPCRs) by introducing hydrogen-bonding and hydrophobic interactions. For SAR studies:

  • Substituent variation : Replace the 2-methoxyphenyl group with halogenated or electron-withdrawing aryl groups (e.g., 4-chlorophenyl) to modulate electronic effects and solubility. shows that halogenated analogs (e.g., 9c with bromophenyl) exhibited improved antimicrobial activity .
  • Docking studies : Use tools like AutoDock to simulate binding to target proteins (e.g., antimicrobial targets or kinases). For example, molecular docking revealed that analogs with bulky substituents occupy specific hydrophobic pockets in active sites .

Advanced: How can researchers resolve contradictory data on biological activity across analogs?

Methodological Answer:
Contradictions often arise from differences in substituents or assay conditions. To address this:

  • Systematic variation : Synthesize a series with incremental structural changes (e.g., methoxy → ethoxy → propoxy) and test under standardized conditions. highlights that 4-chlorophenyl analogs showed higher activity against S. aureus than bromophenyl derivatives .
  • Meta-analysis : Compare data across studies using cheminformatics tools (e.g., PCA or QSAR models) to identify key physicochemical properties (e.g., logP, polar surface area) driving activity .

Advanced: What computational strategies predict metabolic stability of this compound?

Methodological Answer:

  • CYP450 metabolism prediction : Tools like SwissADME or Schrödinger’s ADMET Predictor can identify labile sites (e.g., sulfonamide or piperazine groups). notes that CYP3A4 is a major metabolizer of similar compounds, suggesting in vitro microsomal assays with CYP3A inhibitors (e.g., ketoconazole) to validate predictions .
  • Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites in hepatocyte incubations .

Advanced: How to design experiments for in vitro vs. in vivo efficacy correlation?

Methodological Answer:

  • In vitro : Use cell-based assays (e.g., IC₅₀ determination in cancer lines) with controls for membrane permeability (e.g., parallel artificial membrane permeability assay, PAMPA).
  • In vivo : Select animal models based on pharmacokinetic data (e.g., bioavailability >30% from rat studies). For analogs, emphasizes CYP3A’s role in metabolism, necessitating dose adjustments in CYP3A-expressing models .

Advanced: What strategies mitigate synthetic challenges in scaling up this compound?

Methodological Answer:

  • Catalyst optimization : Replace homogeneous catalysts (e.g., H₂SO₄) with recyclable heterogeneous catalysts (e.g., nano-SiO₂, as in ) to improve yield and reduce waste .
  • Flow chemistry : Implement continuous-flow systems for hazardous steps (e.g., sulfonylation) to enhance safety and reproducibility .

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